GSK-7975A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-7975A is a potent and orally available inhibitor of calcium release-activated calcium channels. It is known for its ability to reduce calcium influx and the release of various inflammatory mediators such as histamine, leukotriene C4, and cytokines like interleukin-5, interleukin-8, interleukin-13, and tumor necrosis factor-alpha .
Preparation Methods
The synthesis of GSK-7975A involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving pyrazole derivatives .
Chemical Reactions Analysis
GSK-7975A undergoes various chemical reactions, primarily focusing on its interaction with calcium channels. The compound is known to inhibit calcium influx by blocking calcium release-activated calcium channels. This inhibition is achieved through its interaction with stromal interaction molecule 1 and ORAI1, ORAI2, and ORAI3 channels . The major products formed from these reactions are the inhibited calcium channels and reduced levels of inflammatory mediators.
Scientific Research Applications
GSK-7975A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study calcium signaling pathways and their regulation. In biology, it helps in understanding the role of calcium channels in various cellular processes. In medicine, this compound is used to investigate its potential therapeutic effects in conditions such as acute pancreatitis, cardiovascular diseases, and inflammatory disorders . In industry, it is utilized in the development of new drugs targeting calcium channels.
Mechanism of Action
GSK-7975A exerts its effects by inhibiting calcium release-activated calcium channels. It specifically targets the stromal interaction molecule 1 and ORAI1, ORAI2, and ORAI3 channels, which are involved in calcium influx. By blocking these channels, this compound reduces the influx of calcium into cells, thereby decreasing the release of inflammatory mediators and preventing cellular damage .
Comparison with Similar Compounds
GSK-7975A is unique in its potent and selective inhibition of calcium release-activated calcium channels. Similar compounds include GSK-5503A, which also targets calcium channels but with different selectivity and potency . Other similar compounds are pyrazole derivatives that act as calcium channel blockers, but this compound stands out due to its high oral bioavailability and effectiveness in reducing inflammatory responses .
Biological Activity
GSK-7975A is a small-molecule inhibitor known for its selective action on calcium-release activated calcium (CRAC) channels, primarily targeting the STIM1-Orai1 complex. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases linked to dysregulated calcium signaling, including cancer and autoimmune disorders.
This compound functions by inhibiting store-operated calcium entry (SOCE), a crucial physiological process that regulates intracellular calcium levels. The compound specifically targets the Orai1 channel, which is activated by STIM1 upon calcium store depletion in the endoplasmic reticulum (ER). The inhibition mechanism has been characterized as allosteric, affecting the selectivity filter of the Orai channel without interfering with STIM1 oligomerization or STIM1-Orai coupling .
Key Findings from Research Studies
- Inhibition Profile : this compound exhibits an IC50 value of approximately 4 μM for Orai1 and Orai3 currents, demonstrating effective inhibition at relatively low concentrations. The kinetics of inhibition are notably slower compared to traditional pore blockers like La3+, emphasizing its distinct mode of action .
- Calcium Imaging Assays : In studies utilizing fluorometric imaging plate readers (FLIPR), this compound demonstrated significant efficacy in inhibiting SOCE across various cell types. Modifications to the compound retained its inhibitory activity, suggesting potential for developing derivatives with enhanced properties .
- Patch-Clamp Electrophysiology : Electrophysiological experiments confirmed that this compound effectively blocks Orai-mediated currents with a half-maximal concentration reached slowly over time, indicating a unique interaction with the channel .
Table 1: Summary of Inhibition Effects of this compound on CRAC Channels
Structural Insights
The chemical structure of this compound belongs to the N-pyrazole carboxamide class, which influences its binding affinity and specificity. Molecular docking studies have identified two distinct binding sites on the Orai channel, highlighting its potential for versatile interactions within the channel's architecture .
Figure 1: Chemical Structure of this compound
Chemical Structure (Note: Replace with actual image link if necessary)
Applications and Future Directions
Research indicates that this compound could serve as a valuable tool in understanding and manipulating calcium signaling pathways in various physiological and pathological contexts. Its ability to selectively inhibit CRAC channels positions it as a candidate for further development in therapeutic applications targeting diseases associated with aberrant calcium homeostasis.
Properties
IUPAC Name |
2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYTVBALBFSXSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.